2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including the use of acidic or basic catalysts, and sometimes even without a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the multicomponent reaction process. This may include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo compounds. These products can have different pharmacological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Uniqueness
2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O3/c1-24(2)13-9-7-12(8-10-13)17-15(11-22)20(23)27-19-14-5-3-4-6-16(14)26-21(25)18(17)19/h3-10,17H,23H2,1-2H3 |
InChI Key |
GXWOPCLCBLBSEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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